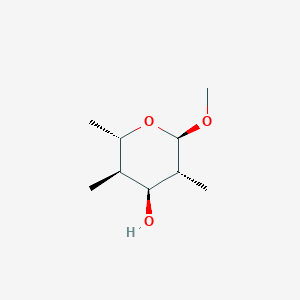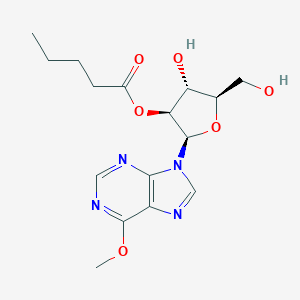![molecular formula C11H14FeKN2O8 B053386 Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- CAS No. 124268-99-1](/img/structure/B53386.png)
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-, commonly known as potassium ferrate, is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound has a unique structure that makes it an ideal candidate for a wide range of applications.
科学研究应用
Potassium ferrate has been used in various scientific research applications, including water treatment, wastewater treatment, and soil remediation. It has also been used in the synthesis of new materials, such as nanoparticles and zeolites. Potassium ferrate has shown promising results in the removal of organic pollutants, heavy metals, and pathogens from water and wastewater. It has also been used to enhance the biodegradation of organic pollutants in soil.
作用机制
Potassium ferrate is a powerful oxidizing agent that can oxidize a wide range of organic and inorganic compounds. It reacts with compounds containing double bonds, sulfur, nitrogen, and other functional groups, leading to the formation of oxidation products. The mechanism of action of potassium ferrate involves the transfer of electrons from the ferrate ion to the target compound, leading to the formation of oxidation products.
Biochemical and Physiological Effects:
Potassium ferrate has been shown to have both positive and negative effects on the biochemical and physiological processes in living organisms. It has been reported to induce oxidative stress and damage to DNA, proteins, and lipids. However, it has also been shown to have potential therapeutic effects, such as antitumor and antimicrobial activities. Further research is needed to fully understand the biochemical and physiological effects of potassium ferrate.
实验室实验的优点和局限性
Potassium ferrate has several advantages for lab experiments, including its high oxidizing power, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective oxidizing agent. However, potassium ferrate has some limitations, such as its instability in aqueous solutions and its sensitivity to light. It also has a short shelf life, which can limit its use in some experiments.
未来方向
There are several future directions for the use of potassium ferrate in scientific research. One direction is the development of new methods for the synthesis and stabilization of potassium ferrate. Another direction is the exploration of its potential applications in the synthesis of new materials and in the treatment of emerging pollutants, such as microplastics. Further research is also needed to fully understand the biochemical and physiological effects of potassium ferrate and to develop safe and effective applications for its use.
Conclusion:
In conclusion, potassium ferrate is a powerful oxidizing agent that has shown promising results in various scientific research applications. Its unique structure and properties make it an ideal candidate for a wide range of applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
合成方法
Potassium ferrate can be synthesized by different methods, including electrochemical and chemical methods. The electrochemical method involves the use of an electrolytic cell, where an anode made of iron is oxidized to form ferrate ions. The chemical method involves the reaction of potassium hydroxide with iron(III) oxide at high temperatures. The resulting potassium ferrate can be purified through recrystallization.
属性
CAS 编号 |
124268-99-1 |
|---|---|
产品名称 |
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- |
分子式 |
C11H14FeKN2O8 |
分子量 |
397.18 g/mol |
IUPAC 名称 |
potassium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C11H18N2O8.Fe.K/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+3;+1/p-4 |
InChI 键 |
FJTSPTZWGDXFQX-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
其他 CAS 编号 |
124268-99-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



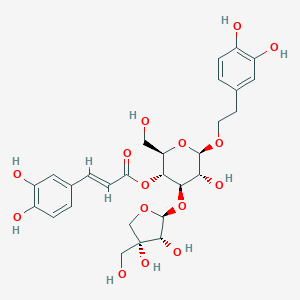
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)


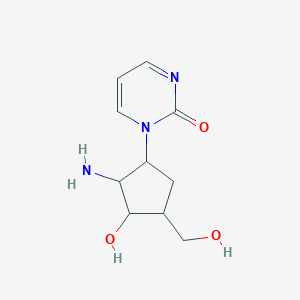


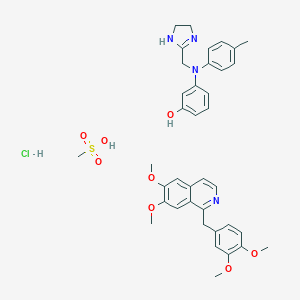
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
